5-氯-N-(4-硝基苯基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

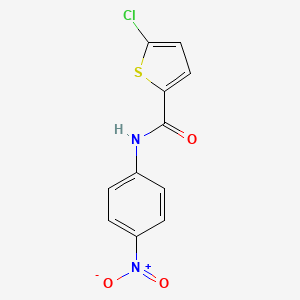

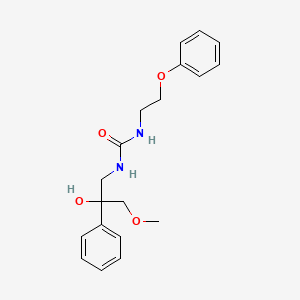

5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide is a chemical compound that is related to other compounds used in the preparation of therapeutic BACE1 and BACE2 inhibitors . These inhibitors are used for the treatment of Alzheimer’s disease, type 2 diabetes, and other metabolic disorders .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide, involves various methods. One approach involves the condensation of 2-acetylthiophene and salicylaldehydes . Another method involves the condensation of 4-aminophenyl-3-morpholinone with 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide would include this thiophene ring, along with a nitrophenyl group and a carboxamide group .Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For instance, the coupling of indium with propargyl and dithioester generated an intermediate, which underwent intramolecular thioannulation to make thiophene . Another reaction involved the conversion of 4-aminophenyl-3-morpholinone hydrochloride with 4-nitrophenyl 5-chlorothiophene-2-carboxylate .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide are not provided in the search results.科学研究应用

合成与化学转化

吲哚-2-硫醇盐和噻吩的合成:该化合物进行开环反应形成硫代酮中间体,该中间体与仲胺反应,生成吲哚-2-硫醇盐和噻吩,在药物化学中具有潜在应用 (Androsov, 2008).

抗癌活性:由噻吩-2-甲酰胺衍生物合成的新的噻吩、噻唑基-噻吩和噻吩并吡啶衍生物在体外表现出显著的细胞毒性,突出了它们在抗癌研究中的潜力 (Atta & Abdel‐Latif, 2021).

抗结核剂:以5-氯-N-(4-硝基苯基)噻吩-2-甲酰胺为中间体合成的5-氯-2-(噻吩-2-基)-7,8-二氢喹啉-6-甲酰胺类化合物显示出有前景的抗结核活性,具有较低的细胞毒性 (Marvadi et al., 2020).

功能衍生物合成:含有5-氯-N-(4-硝基苯基)基团的噻吩的硝化反应产生硝基衍生物,这对于有机化学中功能衍生物的合成具有重要意义 (Shvedov et al., 1973).

C-杂环稠合噻吩的合成:已经实现了由5-氯-N-(4-硝基苯基)噻吩-2-甲酰胺缩合得到5-(4-硝基苯基)-2-苯并恶唑-2-基-C-杂环稠合噻吩,扩大了噻吩衍生物的化学多样性 (Rangnekar & Mavlankar, 1991).

生化和药理学研究

抗氧化活性:由该化合物合成的1-(5-氯-2-羟苯基)-5-氧代吡咯烷-3-羧酸衍生物表现出有效的抗氧化活性,表明它们在药理学研究中的用途 (Tumosienė et al., 2019).

大麻素受体1的变构调节:该化合物已用于优化吲哚-2-甲酰胺的化学功能,以变构调节大麻素受体1,表明其在神经学研究中的重要性 (Khurana et al., 2014).

抗菌活性:该化合物的衍生物已被测试其抗菌活性,为开发新的抗菌剂提供了潜在的应用 (Sowmya et al., 2018).

抗病毒活性:与本化合物在结构上相关的5-氯-N-(3-硝基苯基)吡嗪-2-甲酰胺的衍生物已被评估其抗病毒活性,强调了其在抗病毒药物开发中的潜力 (Sebastian et al., 2016).

抗分枝杆菌活性:该化合物的相关吡嗪-2-甲酰胺对结核分枝杆菌表现出显著的活性,为其在结核病研究中的应用提供了见解 (Zítko et al., 2013).

作用机制

While the specific mechanism of action for 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide is not mentioned in the search results, thiophene derivatives are known to possess a wide range of therapeutic properties. They have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

未来方向

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

属性

IUPAC Name |

5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3S/c12-10-6-5-9(18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCJQJAZMSNAKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-1H-indole](/img/structure/B2536397.png)

![Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2536401.png)

![{6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2536406.png)

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2536411.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2536412.png)

![7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B2536413.png)

![Pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2536416.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2536418.png)